(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Description
(E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H13NO5S3 and its molecular weight is 359.43. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(5-(1-(4-hydroxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid represents a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure
This compound consists of a thiazolidinone core with an ethylidene substituent linked to a 4-hydroxyphenyl group, along with a sulfonic acid moiety. The structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Thiazolidinones
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
---|---|---|---|
Compound 5d | 37.9 - 113.8 | 57.8 - 118.3 | Staphylococcus aureus |
Compound 5g | Varies | Varies | E. coli |
Compound 5k | Varies | Varies | Pseudomonas aeruginosa |
The best antibacterial activity was observed for compound 5d , which demonstrated minimal inhibitory concentrations (MIC) indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . For example, some derivatives have been reported to activate specific apoptotic pathways leading to cell death in tumor cells.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
Compound | Cell Line | GI50 (µM) | TGI (µM) |
---|---|---|---|
Compound II | MDA-MB-231 (Breast) | 1.57 | 13.3 |
Compound III | SW-620 (Colon Cancer) | <0.01 | <0.02 |
These findings suggest that the presence of specific substituents on the thiazolidinone ring significantly influences the anticancer efficacy of these compounds .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : By activating caspase pathways or other apoptotic mechanisms, it can lead to programmed cell death in cancer cells.
- Antimicrobial Action : The sulfonic acid moiety may enhance solubility and facilitate interaction with microbial membranes, disrupting their integrity.
Case Studies
Several studies have explored the biological activity of thiazolidinones similar to the target compound:
- A study on a series of thiazolidinone derivatives revealed significant anticancer activity against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Another investigation demonstrated that specific thiazolidinones exhibited promising antibacterial activity against resistant strains, indicating their potential application in treating infections caused by multidrug-resistant bacteria .
Properties
IUPAC Name |
2-[(5E)-5-[1-(4-hydroxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S3/c1-8(9-2-4-10(15)5-3-9)11-12(16)14(13(20)21-11)6-7-22(17,18)19/h2-5,15H,6-7H2,1H3,(H,17,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDLRBFPXDDMJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.